7-O-(Amino-PEG4)-paclitaxel is a chemically modified derivative of paclitaxel, a well-known chemotherapeutic agent used primarily in the treatment of various cancers, including breast and ovarian cancers. This compound incorporates a polyethylene glycol (PEG) spacer with an amino group at the 7-O position of the paclitaxel structure, enhancing its solubility and potential for targeted drug delivery applications. The PEGylation improves pharmacokinetics and reduces toxicity while maintaining the antitumor activity of paclitaxel .
Paclitaxel was originally derived from the bark of the Pacific yew tree (Taxus brevifolia). The development of 7-O-(Amino-PEG4)-paclitaxel represents a synthetic modification aimed at improving the drug's therapeutic profile through chemical alterations that enhance its solubility and bioavailability .
7-O-(Amino-PEG4)-paclitaxel is classified as a prodrug and a linker compound in the context of targeted therapy, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins by harnessing the ubiquitin-proteasome system .
The synthesis of 7-O-(Amino-PEG4)-paclitaxel typically involves several key steps:
The molecular structure of 7-O-(Amino-PEG4)-paclitaxel can be represented as follows:
The structure features a paclitaxel backbone with a PEG spacer linked via an amino group at the 7-O position. This modification enhances solubility and facilitates interactions with biological targets.
The primary chemical reactions involved in the synthesis of 7-O-(Amino-PEG4)-paclitaxel include:
The reactions are typically conducted under controlled conditions to optimize yield and minimize by-products. Reaction monitoring is performed using chromatography techniques to ensure completion .
The mechanism by which 7-O-(Amino-PEG4)-paclitaxel exerts its effects involves:
Studies indicate that modifications at the 7-O position can influence binding affinity to tubulin and potentially alter resistance mechanisms in cancer cells .
7-O-(Amino-PEG4)-paclitaxel has several notable applications in scientific research:
Paclitaxel, a complex diterpenoid natural product, exerts its potent anticancer activity by stabilizing microtubule assemblies and inhibiting depolymerization during cell division. Its native structure features multiple derivatization points (C2ʹ, C7, C10), with the C7 hydroxyl group emerging as a preferred site for chemical modification due to its lower impact on tubulin-binding affinity compared to the crucial C2ʹ position. 7-O-(Amino-PEG4)-paclitaxel represents a structurally engineered derivative where a tetraethylene glycol (PEG4) spacer, terminated by a primary amine group (–NH₂), is covalently attached at the C7 oxygen (O-position) via an ether linkage [1] [2] [6]. This modification preserves the core paclitaxel pharmacophore responsible for microtubule inhibition while introducing a hydrophilic PEG4 tether and a reactive amino handle [1] [6].
The molecular formula of the compound is C₅₈H₇₂N₂O₁₉, with a molecular weight of 1101.19 Da [2] [3] [6]. This molecular architecture fundamentally alters the physicochemical profile of paclitaxel: while native paclitaxel is notoriously hydrophobic and poorly water-soluble, the incorporation of the PEG4 spacer significantly enhances aqueous compatibility. This positions the compound primarily as a conjugation intermediate rather than a direct therapeutic agent. Its primary function lies in enabling the synthesis of targeted drug delivery systems, particularly Antibody-Drug Conjugates (ADCs) and Peptide-Drug Conjugates (PDCs), where the cytotoxic paclitaxel warhead needs targeted delivery to tumor cells [1] [5] [6].
Table 1: Key Structural Features of 7-O-(Amino-PEG4)-Paclitaxel
Characteristic | Description | Significance |
---|---|---|
Core Pharmacophore | Paclitaxel moiety | Retains potent antimicrotubule activity, inhibiting cell division [1] |
Modification Site | C7 Hydroxyl Group (7-O position) | Allows derivatization with minimal impact on tubulin binding affinity [1] [9] |
Spacer | Tetraethylene Glycol (PEG4, 4 repeating ethylene oxide units) | Enhances hydrophilicity, aqueous solubility, and biocompatibility [1] [6] |
Functional Handle | Primary Amino Group (–NH₂) at PEG4 terminus | Provides a reactive site for conjugation to targeting ligands or carriers [1] [2] |
Molecular Formula | C₅₈H₇₂N₂O₁₉ | Defines elemental composition [2] [6] |
Molecular Weight | 1101.19 Da | Critical for characterization and stoichiometric calculations in conjugation [2] [3] [6] |
Polyethylene glycol (PEG) conjugation, or pegylation, is a cornerstone strategy in modern drug delivery to overcome limitations inherent to hydrophobic payloads like paclitaxel. The incorporation of a PEG4 spacer (approximately 17 atoms, ~192 Da) in 7-O-(Amino-PEG4)-paclitaxel serves multiple critical functions:
Table 2: Impact of PEG4 Spacer on Paclitaxel Properties in 7-O-(Amino-PEG4)-Paclitaxel
Property | Native Paclitaxel | 7-O-(Amino-PEG4)-Paclitaxel | Consequence for Conjugate Development |
---|---|---|---|
Aqueous Solubility | Very Low (< 0.03 mg/mL) | Significantly Higher (≥ 50 mg/mL in DMSO, compatible in aqueous buffers) [2] | Enables handling in aqueous media during conjugation; improves conjugate solubility and formulation stability. |
Hydrophobicity | Extremely High | Moderated by hydrophilic PEG4 spacer | Reduces propensity for aggregation in ADCs/PDCs; improves pharmacokinetic profile [7]. |
Chemical Functionality | Limited (C2', C7, C10 OH) | Primary amine at terminus | Provides defined, versatile conjugation handle for amide bond formation. |
Biocompatibility | Cytotoxic | Cytotoxic payload masked by PEG; PEG is biocompatible | Reduces non-specific interactions; potentially lowers off-target toxicity in conjugates [6] [8]. |
The primary amine (–NH₂) at the distal end of the PEG4 spacer is the defining functional feature of 7-O-(Amino-PEG4)-paclitaxel, enabling its primary application as a versatile building block for bioconjugation. This amino group exhibits well-characterized reactivity, allowing chemoselective coupling to various functional groups commonly found on targeting ligands (antibodies, peptides) or solid carriers:
Table 3: Conjugation Chemistries Enabled by the Amino Group in 7-O-(Amino-PEG4)-Paclitaxel
Target Functional Group | Conjugation Chemistry | Bond Formed | Common Applications |
---|---|---|---|
Carboxylic Acid (–COOH) | Carbodiimide (EDC) + NHS coupling | Amide (–CO–NH–) | Conjugation to antibody surface carboxylates (Asp, Glu); linker carboxylates [1] [2] [10] |
Activated NHS Ester | Nucleophilic substitution | Amide (–CO–NH–) | Standard bioconjugation to pre-activated ligands or carriers |
Aldehyde (–CHO) | Schiff base formation + Reduction | Secondary amine (–N–CH₂–) | Conjugation to periodate-oxidized antibody glycans |
Isothiocyanate (–N=C=S) | Nucleophilic addition | Thiourea (–NH–CS–NH–) | Conjugation to peptide N-terminus or engineered lysines |
Epoxide | Ring-opening nucleophilic addition | Secondary amine + Alcohol | Less common; potential for surface conjugation |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: